![molecular formula C9H5ClN2O3 B3076049 5-Nitroindole-2-carbonyl chloride CAS No. 103868-02-6](/img/structure/B3076049.png)
5-Nitroindole-2-carbonyl chloride
Overview
Description
5-Nitroindole-2-carbonyl chloride is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The nitro group at the 5-position and the carbonyl chloride group at the 2-position make this compound particularly interesting for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroindole-2-carbonyl chloride typically involves the nitration of indole derivatives followed by the introduction of the carbonyl chloride group. One common method involves the nitration of indole using nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroindole is then reacted with oxalyl chloride or thionyl chloride to form the carbonyl chloride group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-Nitroindole-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Cyclization Reactions: The compound can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with a base such as triethylamine.
Reduction Reactions: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride are commonly used.
Cyclization Reactions: These reactions often require acidic or basic conditions and can be facilitated by heating.
Major Products Formed
Amides, Esters, and Thioesters: Formed from substitution reactions.
Aminoindole Derivatives: Formed from reduction reactions.
Complex Heterocycles: Formed from cyclization reactions.
Scientific Research Applications
5-Nitroindole-2-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various indole derivatives and complex heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds with anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Nitroindole-2-carbonyl chloride involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways. The carbonyl chloride group can react with nucleophiles to form covalent bonds, making it useful in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
5-Nitroindole: Lacks the carbonyl chloride group but shares the nitro group at the 5-position.
2-Nitroindole: Has the nitro group at the 2-position instead of the 5-position.
Indole-2-carbonyl chloride: Lacks the nitro group but has the carbonyl chloride group at the 2-position.
Uniqueness
5-Nitroindole-2-carbonyl chloride is unique due to the presence of both the nitro group and the carbonyl chloride group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Biological Activity
5-Nitroindole-2-carbonyl chloride is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Overview of this compound
This compound is an indole derivative characterized by a nitro group at the 5-position and a carbonyl chloride group at the 2-position. This unique structure allows it to engage in various chemical reactions, making it a valuable building block for synthesizing complex organic compounds.
The biological activity of this compound primarily stems from its ability to interact with nucleophiles and electrophiles due to the reactive functional groups present in its structure. The nitro group can undergo reduction to form an amino group, which can participate in various biochemical pathways. Additionally, the carbonyl chloride group is reactive towards nucleophiles, facilitating the formation of covalent bonds essential for biological interactions.
Antiviral Activity
One of the most notable applications of this compound is its role as an inhibitor of HIV-1 integrase. Research indicates that this compound inhibits the strand transfer activity of integrase, a critical enzyme in the HIV replication cycle. By impairing this enzyme's function, this compound effectively reduces viral replication.
Antimicrobial Properties
Nitro-containing compounds, including derivatives of 5-nitroindole, have demonstrated significant antimicrobial activity. The mechanism often involves the reduction of nitro groups to form reactive intermediates that bind covalently to DNA, leading to cellular damage and death. This property positions this compound as a potential candidate for developing new antimicrobial agents .
Anticancer Potential
Recent studies have highlighted the anticancer properties of nitroindole derivatives. The ability of these compounds to inhibit various enzymes involved in cancer progression makes them promising candidates for cancer therapy. For instance, some derivatives have shown effectiveness against solid tumors by interfering with critical signaling pathways .
Table 1: Summary of Biological Activities and Mechanisms
Future Directions
The ongoing research into this compound suggests several promising avenues for future exploration:
- Synthesis of Derivatives : Modifying the existing structure could lead to enhanced biological activities or reduced side effects.
- Mechanistic Studies : Further elucidating the molecular interactions between this compound and its biological targets will provide insights into optimizing its efficacy.
- Clinical Trials : Investigating the therapeutic potential in clinical settings will be crucial for translating laboratory findings into practical treatments.
Properties
IUPAC Name |
5-nitro-1H-indole-2-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-9(13)8-4-5-3-6(12(14)15)1-2-7(5)11-8/h1-4,11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCBIURSLMGZNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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